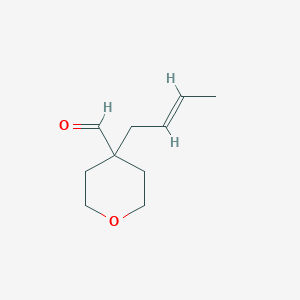
4-(But-2-en-1-yl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a derivative of oxane, featuring a but-2-en-1-yl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with but-2-en-1-yl precursors under controlled conditions. One common method includes the use of a Grignard reagent, where the but-2-en-1-yl magnesium bromide reacts with an oxane derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(But-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: 4-(But-2-en-1-yl)oxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(But-2-en-1-yl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a starting material for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(But-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The but-2-en-1-yl group may also participate in hydrophobic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
4-Hydroxy-2-butanone: A compound with a similar aldehyde functional group but different structural features.
Uniqueness
4-(But-2-en-1-yl)oxane-4-carbaldehyde is unique due to its combination of an oxane ring with a but-2-en-1-yl group and an aldehyde functional group
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-[(E)-but-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-3,9H,4-8H2,1H3/b3-2+ |
InChI-Schlüssel |
KYWZQUQWXIGXTK-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1(CCOCC1)C=O |
Kanonische SMILES |
CC=CCC1(CCOCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


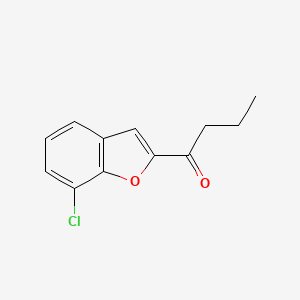
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
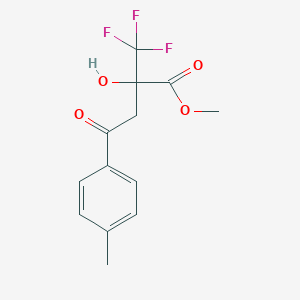
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
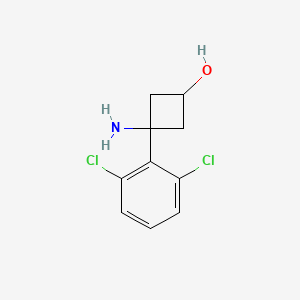
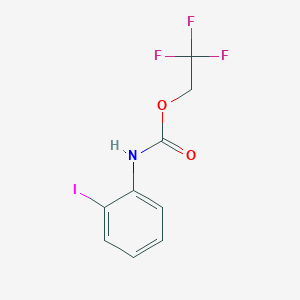
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)

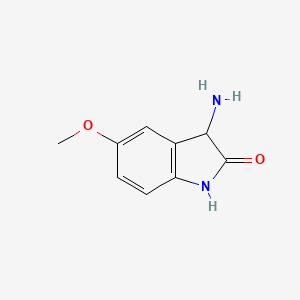
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)

